

Unveiling the Three-Dimensional Architecture of N,N'-Dibenzoylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: *N,N'*-Dibenzoylhydrazine

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This whitepaper provides a comprehensive technical guide to the crystal structure analysis of **N,N'-Dibenzoylhydrazine**, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecule's three-dimensional conformation, intermolecular interactions, and the experimental protocols for its structural determination.

Introduction

N,N'-Dibenzoylhydrazine, also known as 1,2-Dibenzoylhydrazine, is a versatile organic compound with a rigid backbone that has been a subject of numerous studies due to its potential applications in various fields. Understanding its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials and pharmaceutical agents. This guide summarizes the key crystallographic data and experimental procedures for the analysis of **N,N'-Dibenzoylhydrazine**.

Crystallographic Data

The crystal structure of **N,N'-Dibenzoylhydrazine** has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group C 2/c.^[1] A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for N,N'-Dibenzoylhydrazine

Parameter	Value	Reference
Empirical Formula	C ₁₄ H ₁₂ N ₂ O ₂	[2]
Formula Weight	240.26	[2]
Crystal System	Monoclinic	[1]
Space Group	C 2/c	[1]
a (Å)	14.5439 (2)	[1][2]
b (Å)	9.7314 (3)	[1][2]
c (Å)	9.0181 (3)	[1][2]
α (°)	90	[1]
β (°)	110.9380 (10)	
γ (°)	90	
Volume (Å ³)	1192.3(1)	Calculated from unit cell parameters
Z	4	[2]
R-factor	0.053	[2]

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
N1-N1'	1.395(3)
N1-C7	1.341(3)
C7-O1	1.237(3)
C7-C1	1.492(3)

Data extracted from a representative study. Bond lengths may vary slightly between different structural determinations.

Table 3: Selected Bond Angles (°)

Angle	Value (°)
C7-N1-N1'	117.1(2)
O1-C7-N1	122.9(2)
O1-C7-C1	120.3(2)
N1-C7-C1	116.8(2)

Data extracted from a representative study. Bond angles may vary slightly between different structural determinations.

Molecular and Crystal Structure

The **N,N'-Dibenzoylhydrazine** molecule possesses a twofold rotation axis passing through the midpoint of the N-N bond.[2] The two benzoyl groups are in a trans conformation with respect to the N-N bond.[2] The molecule is not perfectly planar, with a notable dihedral angle between the phenyl ring and the adjacent amide group.[2]

In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming polymeric chains that extend along the c-axis.[2] This hydrogen bonding motif creates ten-membered rings.[2]

Experimental Protocols

The determination of the crystal structure of **N,N'-Dibenzoylhydrazine** involves several key steps, as outlined below.

Synthesis and Crystallization

N,N'-Dibenzoylhydrazine can be synthesized through various methods, with a common route being the reaction of benzoyl chloride with hydrazine hydrate. Single crystals suitable for X-ray

diffraction are typically obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol.[2]

X-ray Data Collection

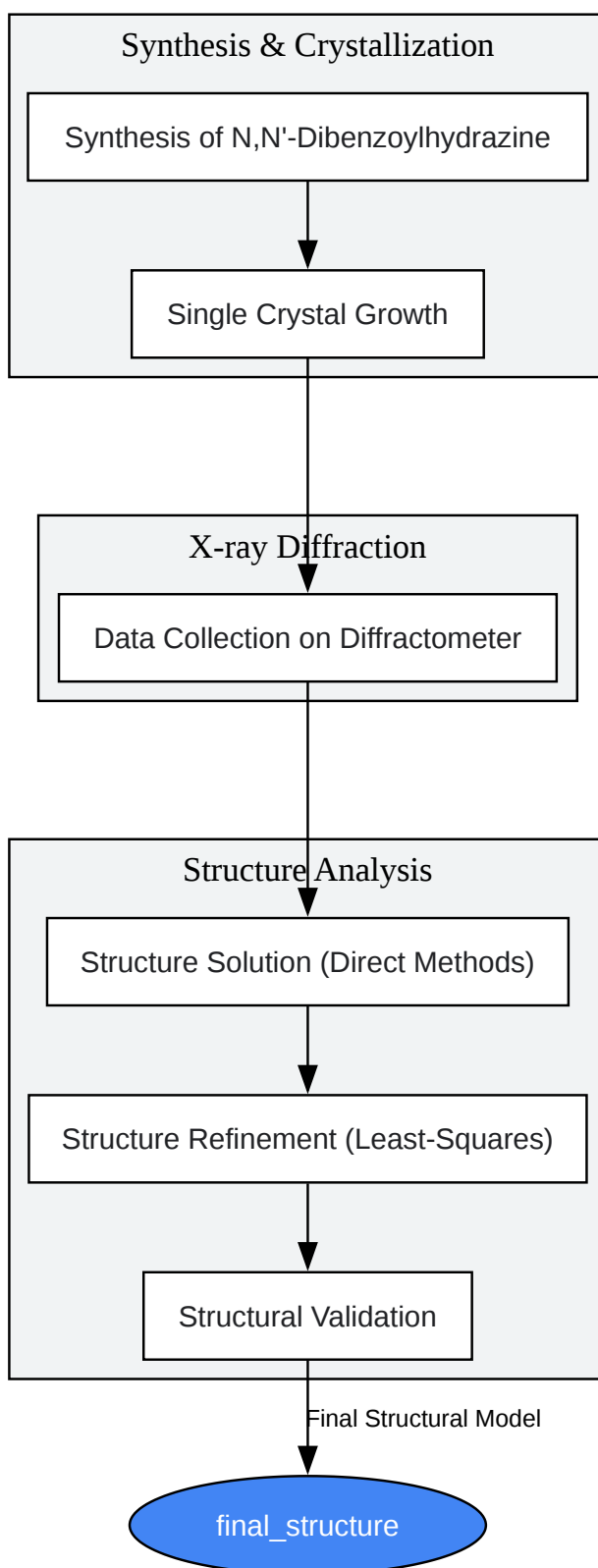
A suitable single crystal is mounted on a diffractometer. Data collection is performed using graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$).[3] The diffraction data are collected at a controlled temperature, often at low temperatures, to minimize thermal vibrations.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . [4] Software packages such as SHELXTL are commonly used for structure solution and refinement.[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms attached to nitrogen are usually located in a difference Fourier map and refined, while other hydrogen atoms are placed in calculated positions and refined using a riding model.[4]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the key molecular interactions of **N,N'-Dibenzoylhydrazine**.



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Experimental workflow for the crystal structure analysis of **N,N'-Dibenzoylhydrazine**.

Intermolecular N-H...O hydrogen bonding in **N,N'-Dibenzoylhydrazine**.

Conclusion

The crystal structure of **N,N'-Dibenzoylhydrazine** reveals a well-defined three-dimensional arrangement governed by intermolecular hydrogen bonding. The data and protocols presented in this guide provide a solid foundation for further research into the properties and applications of this compound and its derivatives. The detailed structural information is invaluable for computational modeling, drug design, and the development of new materials with tailored functionalities.

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